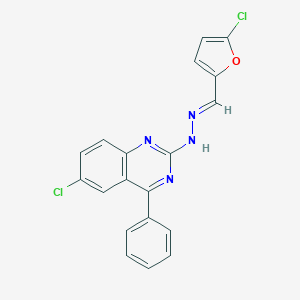
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of chloro and furan groups adds to its chemical diversity, making it an interesting subject for research in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 6-chloro-4-phenylquinazoline-2,3-dione with 5-chlorofuran-2-carbaldehyde in the presence of a suitable base. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
化学反応の分析
Types of Reactions
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The quinazoline core is known for its biological activity, and modifications can lead to compounds with significant pharmacological properties.
Medicine
In medicinal chemistry, 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is explored for its potential as an anticancer or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
作用機序
The mechanism of action of 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of chloro and furan groups can enhance binding affinity and selectivity, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
6-chloroquinazoline: A derivative with a single chloro group.
4-phenylquinazoline: A derivative with a phenyl group.
Uniqueness
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is unique due to the combination of chloro, furan, and hydrazone groups
特性
分子式 |
C19H12Cl2N4O |
|---|---|
分子量 |
383.2g/mol |
IUPAC名 |
6-chloro-N-[(E)-(5-chlorofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C19H12Cl2N4O/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)24-19(23-16)25-22-11-14-7-9-17(21)26-14/h1-11H,(H,23,24,25)/b22-11+ |
InChIキー |
CHAALQARKBBWSV-SSDVNMTOSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)Cl |
異性体SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















